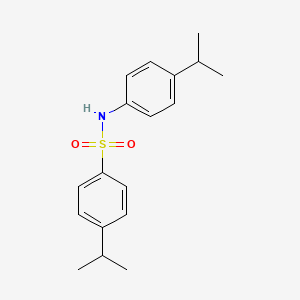
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFB belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant pharmacological properties, making it an attractive target for drug development. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound for use as a therapeutic agent in cancer treatment. Additionally, more studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo. Finally, further research could explore the potential applications of this compound in other areas of medicine, such as anti-inflammatory and antiviral therapy.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has significant potential applications in the field of medicinal chemistry. Its pharmacological properties, including its anticancer activity, anti-inflammatory effects, and antiviral properties, make it an attractive target for drug development. While there are some limitations to working with this compound in lab experiments, further research on its synthesis, mechanism of action, and potential therapeutic applications could lead to significant advances in medicine.
Méthodes De Synthèse
The synthesis of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,4-difluoroaniline with acetic anhydride and benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been found to be efficient and yields high-quality this compound with good purity.
Applications De Recherche Scientifique
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has been found to exhibit significant pharmacological properties and has potential applications in the field of medicinal chemistry. It has been extensively studied for its anticancer activity and has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been found to exhibit anti-inflammatory, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
4-acetamido-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSQEARPBRNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)





![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
